

# Chemical characterization of Fluphenazine Decanoate

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## Compound of Interest

Compound Name: *Fluphenazine Decanoate*

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An In-depth Technical Guide to the Chemical Characterization of **Fluphenazine Decanoate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fluphenazine decanoate** is a long-acting injectable antipsychotic medication, belonging to the phenothiazine class of drugs.[1][2][3] It is the decanoate ester of fluphenazine, a potent neuroleptic agent.[4] This esterification significantly prolongs the drug's duration of action, making it a cornerstone in the long-term management of chronic schizophrenia.[4][5]

**Fluphenazine decanoate** functions as a prodrug, which, after intramuscular or subcutaneous administration, is slowly hydrolyzed to release the active moiety, fluphenazine.[2][5]

Fluphenazine exerts its therapeutic effect primarily by blocking dopamine D2 receptors in the central nervous system.[5][6]

This technical guide provides a comprehensive overview of the chemical characterization of **Fluphenazine Decanoate**, detailing its physicochemical properties, spectroscopic analysis, and chromatographic methods. It includes detailed experimental protocols and visual workflows to aid researchers in its analysis and development.

## Physicochemical Properties

The fundamental physicochemical properties of **Fluphenazine Decanoate** are summarized below. These characteristics are essential for its formulation, handling, and analytical method

development.

Property	Value	Reference(s)
IUPAC Name	2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate	[2]
Molecular Formula	C <sub>32</sub> H <sub>44</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	[2][6][7][8]
Molecular Weight	591.77 - 591.8 g/mol	[4][6][7][8][9]
CAS Number	5002-47-1	[1][2][8]
Appearance	Pale yellow to yellow-orange, viscous liquid or a yellow solid/oil.[1][8][10][11]	[1][8][10][11]
Melting Point	30-32 °C	[1][7][11]
Boiling Point	658.1 °C at 760 mmHg (Predicted)	[1][7]
Density	~1.15 g/cm <sup>3</sup> (Predicted)	[1][7]
Solubility	Practically insoluble in water; very soluble in ethanol and methylene chloride; freely soluble in methanol, alcohol, ether, benzene, and chloroform.[1][7][8][10][11]	[1][7][8][10][11]

## Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of the **Fluphenazine Decanoate** molecule.

### Infrared (IR) Spectroscopy

While specific spectra are not provided in the search results, the IR spectrum of **Fluphenazine Decanoate** is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include:

- C=O stretch from the decanoate ester group, typically around  $1735\text{ cm}^{-1}$ .
- C-F stretches from the trifluoromethyl group, expected in the  $1350\text{-}1100\text{ cm}^{-1}$  region.
- C-O stretch from the ester group, around  $1250\text{-}1000\text{ cm}^{-1}$ .
- Aromatic C=C stretches from the phenothiazine ring system.
- C-H stretches from the aliphatic chains and aromatic rings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a definitive method for confirming the chemical structure. The spectrum would show distinct signals for the protons of the decanoate chain, the piperazine ring, the propyl linker, and the aromatic protons of the phenothiazine nucleus. A reference to the  $^1\text{H}$  NMR spectrum for **Fluphenazine Decanoate** is available, confirming its use in identification.[\[12\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are powerful tools for the sensitive detection and quantification of **Fluphenazine Decanoate** and its metabolites in biological matrices.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Chromatographic Analysis

Chromatography is the cornerstone for the separation, identification, and quantification of **Fluphenazine Decanoate** and its related impurities.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique due to its high sensitivity and specificity for analyzing **Fluphenazine Decanoate**, even in complex biological samples like plasma.[\[13\]](#)[\[14\]](#)[\[16\]](#) Several methods have been developed for its assay.

Column	Mobile Phase	Detector	Application	Reference
Kinetex EVO C18 (L1 packing)	Not specified	Not specified	Assay and Organic Impurities	<a href="#">[17]</a>
Phenomenex C18 (250 mm x 4.6 mm, 5 µm)	Methanol:Water (40:60)	UV/PDA at 257 nm	Quantification of Fluphenazine HCl	<a href="#">[18]</a>
Reverse-Phase	Acetonitrile-methanol-0.2 M ammonium acetate (80:10:10)	Coulometric	Simultaneous assay of Fluphenazine Decanoate and Fluphenazine in plasma	<a href="#">[13]</a>
Newcrom R1 (Reverse-Phase)	Acetonitrile, Water, and Phosphoric Acid	UV, MS-compatible (with formic acid)	Separation and Pharmacokinetic s	<a href="#">[19]</a>

## Gas Chromatography (GC)

GC coupled with mass spectrometry (GC-MS) is a highly sensitive method employed to determine the steady-state pharmacokinetic profile of **Fluphenazine Decanoate**.[\[14\]](#)[\[15\]](#) This technique is particularly valuable for its precision in identifying and quantifying the drug in biological samples.[\[14\]](#)

## Experimental Protocols

### Protocol: HPLC Assay for Fluphenazine Decanoate and Fluphenazine in Plasma

This protocol is adapted from a validated method for the simultaneous determination of **Fluphenazine Decanoate** and its active metabolite, fluphenazine, in plasma.[\[13\]](#)[\[16\]](#)

- Preparation of Standard Solutions:
  - Prepare individual stock solutions (e.g., 1 mg/mL) of **Fluphenazine Decanoate** and Fluphenazine free base in absolute methanol.
  - Prepare working standard solutions by diluting the stock solutions with drug-free plasma to achieve a concentration range of 0.25–10 ng/mL.[\[13\]](#) Store at -20°C.
- Sample Preparation (Liquid-Liquid Extraction):
  - To 1 mL of plasma sample (or standard), add a suitable internal standard (e.g., perphenazine).
  - Add 5 mL of n-pentane containing 5% ethyl acetate.
  - Vortex mix for 10 minutes to extract the analytes.
  - Centrifuge to separate the layers.
  - Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a small volume of the mobile phase.
- Chromatographic Conditions:
  - Column: Reverse-phase C18 column.
  - Mobile Phase: Acetonitrile-methanol-0.2 M ammonium acetate (80:10:10, v/v/v).[\[13\]](#)
  - Flow Rate: 1.2 mL/min.[\[13\]](#)
  - Injection Volume: 50 µL.
  - Detection: Coulometric or UV detector set to an appropriate wavelength (e.g., 257 nm).[\[13\]](#)[\[18\]](#)
- Analysis:

- Inject the prepared sample onto the HPLC system.
- Identify the peaks for **Fluphenazine Decanoate** and Fluphenazine based on their retention times compared to the standards.
- Quantify the concentrations using a calibration curve generated from the standard solutions. The method has shown linearity in the 0.25 to 10 ng/mL range.[\[13\]](#)[\[16\]](#)

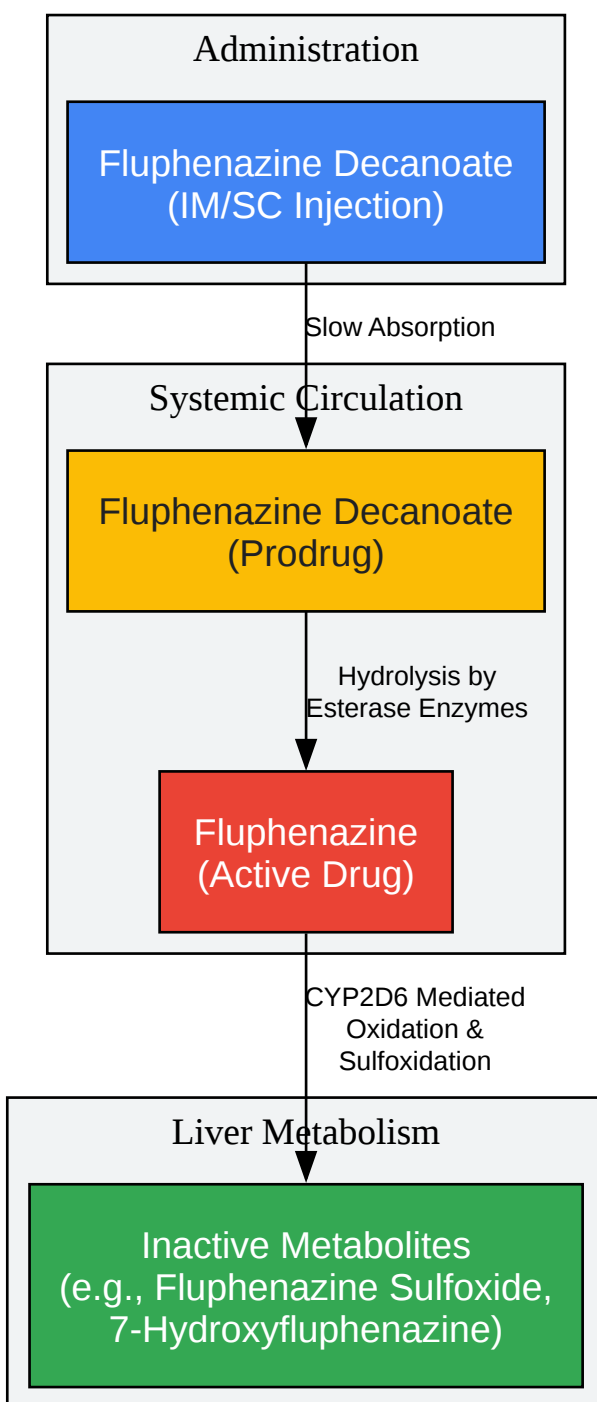
## Protocol: Forced Degradation Study

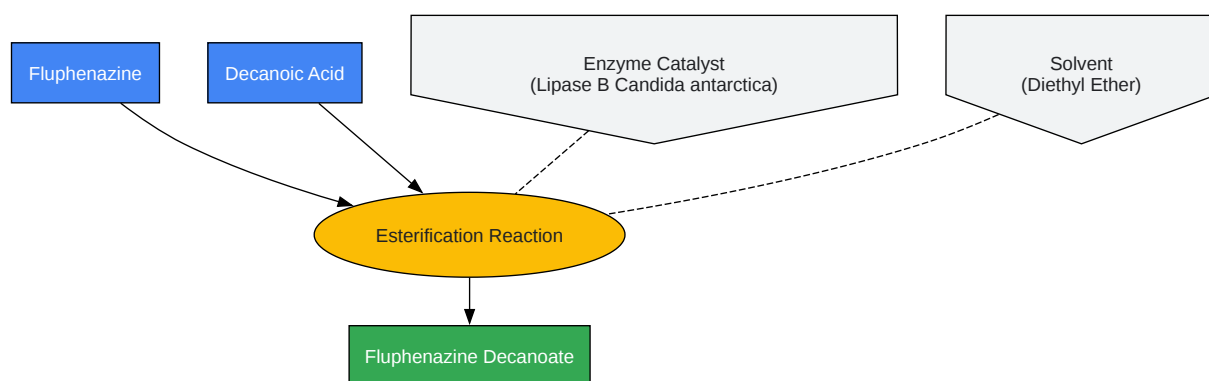
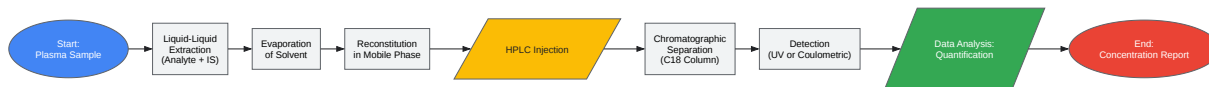
This protocol outlines a general procedure to assess the stability of Fluphenazine, which can be adapted for **Fluphenazine Decanoate**, based on described methodologies.[\[20\]](#)

- Prepare a standard solution of **Fluphenazine Decanoate** (e.g., 100 µg/mL) in a suitable solvent.
- Acidic Hydrolysis: Mix the drug solution with 0.1N HCl and keep for 24 hours. Neutralize with 0.1N NaOH.[\[20\]](#)
- Basic Hydrolysis: Mix the drug solution with 0.1N NaOH and keep for 24 hours. Neutralize with 0.1N HCl.[\[20\]](#)
- Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) for 24 hours.[\[20\]](#)
- Thermal Degradation: Expose the solid drug powder to heat (e.g., 40-60°C) in a hot air oven for 24 hours, then prepare a solution.[\[20\]](#)
- Photolytic Degradation: Expose the drug solution to direct sunlight or a UV lamp for a defined period.
- Analysis: Analyze all treated samples, along with an untreated control, using a stability-indicating HPLC method (as described above). Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed samples to the control.

## Visualizations

### Metabolic Pathway of Fluphenazine Decanoate





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